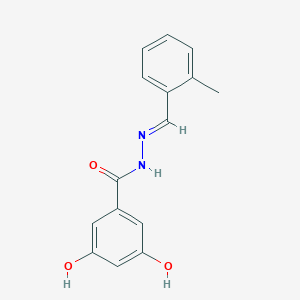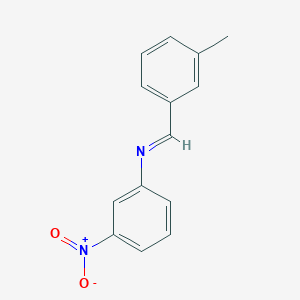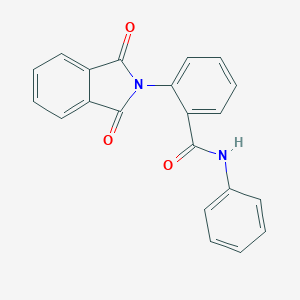
2-(1,3-dioxoisoindol-2-yl)-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbenzamide is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides . This compound is known for its aromatic heterocyclic structure, making it significant in various chemical and pharmaceutical applications.
準備方法
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-phenylbenzamide typically involves the reaction of phthalic anhydride with an appropriate amine. One common method is the condensation of phthalic anhydride with N-phenylbenzamide under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
化学反応の分析
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbenzamide has several scientific research applications:
作用機序
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbenzamide can be compared with other phthalimide derivatives, such as:
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: This compound has a similar structure but with a propanamide group instead of a benzamide group.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate:
特性
分子式 |
C21H14N2O3 |
|---|---|
分子量 |
342.3 g/mol |
IUPAC名 |
2-(1,3-dioxoisoindol-2-yl)-N-phenylbenzamide |
InChI |
InChI=1S/C21H14N2O3/c24-19(22-14-8-2-1-3-9-14)17-12-6-7-13-18(17)23-20(25)15-10-4-5-11-16(15)21(23)26/h1-13H,(H,22,24) |
InChIキー |
NGMSRBZQJRKFMB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4C3=O |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


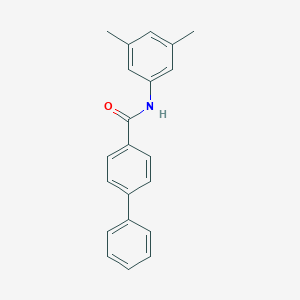
![N-(3-fluoro-4-methylphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B325824.png)
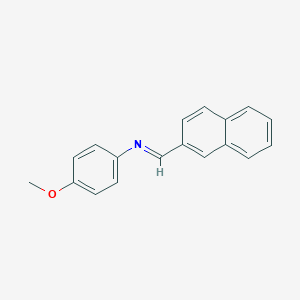
![N-[4-(diethylamino)phenyl]-N-(2-naphthylmethylene)amine](/img/structure/B325826.png)
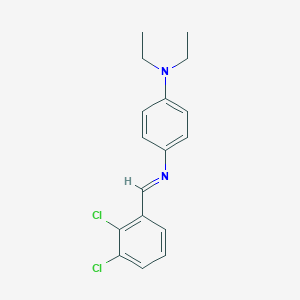
![(6Z)-6-[(2-chloroanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B325829.png)
![(6E)-6-[(3,5-dichloroanilino)methylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B325830.png)
![N-phenyl-2-[(3,4,5-trimethoxybenzylidene)amino]benzamide](/img/structure/B325832.png)
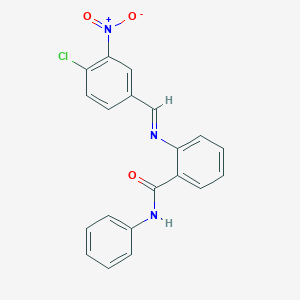
![2-[[(Z)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]-N-phenylbenzamide](/img/structure/B325834.png)
![2-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N-phenylbenzamide](/img/structure/B325836.png)
![5-Methyl-2-[(2-methylbenzylidene)amino]phenol](/img/structure/B325840.png)
